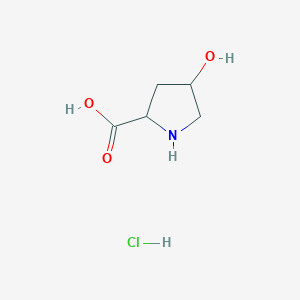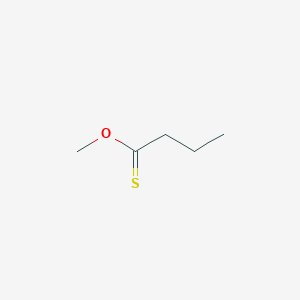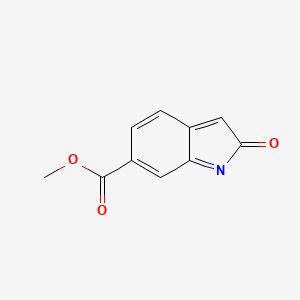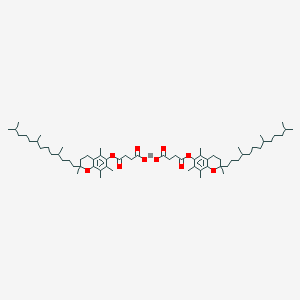
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
Hydroxyproline is a major component of collagen, which is essential for the structural integrity of connective tissues in animals . This compound is widely used in various scientific fields due to its unique chemical properties and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the hydroxylation of proline. One common method is the chemical synthesis of a racemic mixture of trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline, which was first achieved by H. Leuchs in 1905 . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective hydroxylation of the proline molecule.
Industrial Production Methods: Industrial production of this compound can involve biotechnological methods, such as the use of recombinant strains of Corynebacterium glutamicum and Escherichia coli to biosynthesize trans-4-hydroxy-L-proline . These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form proline or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2).
Major Products:
Oxidation Products: 4-oxopyrrolidine-2-carboxylic acid.
Reduction Products: Proline.
Substitution Products: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is crucial for maintaining the tensile strength and structural integrity of connective tissues . Additionally, hydroxyproline residues in proteins can modulate cell signaling pathways by influencing the phosphorylation and activation of protein kinases and transcription factors .
Vergleich Mit ähnlichen Verbindungen
- cis-4-Hydroxy-D-proline hydrochloride
- L-4-Hydroxyproline methyl ester hydrochloride
- cis-4-Hydroxy-L-proline
Comparison: 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry (trans configuration), which imparts distinct chemical and biological properties. Compared to its cis isomers, the trans configuration is more prevalent in natural collagen and is more effective in stabilizing the collagen triple-helix structure . Additionally, the hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B7888317.png)

![(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7888329.png)
![2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride](/img/structure/B7888345.png)
![4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B7888349.png)


![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)


![[2-[4-(Methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride](/img/structure/B7888412.png)

